

A Technical Guide to Research-Grade Clozapine-d8: From Sourcing to Application

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Compound of Interest

Compound Name: Clozapine-d8

Cat. No.: B602445

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade **Clozapine-d8**, a deuterated analog of the atypical antipsychotic drug Clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing **Clozapine-d8** as an internal standard in pharmacokinetic and metabolic studies, as well as in various bioanalytical and in-vitro assays.

Manufacturers and Suppliers of Research-Grade Clozapine-d8

A critical first step in any research endeavor is the procurement of high-quality reagents. Several reputable manufacturers and suppliers provide research-grade **Clozapine-d8**. When selecting a supplier, it is imperative to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and responsive technical support.

Table 1: Prominent Suppliers of Research-Grade **Clozapine-d8**

Supplier	Website	Noteworthy Details
Tocris Bioscience	--INVALID-LINK--	Provides detailed technical data including purity and isotopic purity on their product pages.
Santa Cruz Biotechnology	--INVALID-LINK--	Offers Clozapine-d8 with stated purity and provides access to safety data sheets and certificates of analysis.
Alentris Research Pvt. Ltd.	--INVALID-LINK--	Specializes in stable isotope-labeled compounds and provides chemical details such as SMILES and InChI notations.
Simson Pharma Limited	--INVALID-LINK--	A manufacturer and exporter that provides a Certificate of Analysis with their products.
MedchemExpress	--INVALID-LINK--	Offers high-purity Clozapine-d8 and provides information on its use as a tracer and internal standard.

Quantitative Data and Specifications

The quality and reliability of experimental data are directly dependent on the purity and characterization of the research materials used. For **Clozapine-d8**, key quality indicators include chemical purity, isotopic purity, and the profile of potential impurities.

Table 2: Typical Specifications for Research-Grade **Clozapine-d8**

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥98% [1]	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (%D)	≥98%	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula	C ₁₈ H ₁₁ D ₈ ClN ₄	-
Molecular Weight	~334.87 g/mol	-
CAS Number	1185053-50-2	-

Table 3: Potential Impurities in Clozapine Preparations

It is crucial to be aware of potential impurities that may be present in Clozapine and, by extension, its deuterated analog. These can arise from the synthesis process or degradation.

Impurity Name	CAS Number	Type
N-Desmethyl Clozapine-d8	N/A	Metabolite/Impurity [2]
Clozapine EP Impurity D	65514-71-8	Synthesis-related [3]
N-Nitroso Clozapine	156632-03-0	Degradation/Impurity [3]
1,4-Dimethylpiperazine	106-58-1	Synthesis-related [4]
4-chloro 2-nitrobenzene amine	N/A	Synthesis-related [5]
2-chlorobenzoic acid	N/A	Synthesis-related [5]

Experimental Protocols

Quantification of Clozapine in Biological Matrices using LC-MS/MS with Clozapine-d8 as an Internal Standard

Clozapine-d8 is predominantly used as an internal standard for the accurate quantification of Clozapine in biological samples such as plasma or serum by Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).[6][7]

This protocol is adapted from methodologies described for the extraction of Clozapine from plasma.[1][8][9]

- Aliquot Sample: Transfer 1 mL of plasma sample into a clean microcentrifuge tube.
- Spike Internal Standard: Add a known concentration of **Clozapine-d8** solution (e.g., 100 µL of 1 µg/mL in methanol) to the plasma sample.
- Alkalinize: Add 1 mL of a suitable buffer, such as 50 mM phosphate buffer (pH 7.0), to the sample.[1] For urine samples, an alkalization step with a reagent like sodium carbonate is necessary before extraction.[10]
- Add Extraction Solvent: Add 3 mL of an appropriate organic solvent. Common choices include diethyl ether[1] or a mixture of n-hexane and isoamyl alcohol (75:25 v/v).
- Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
- Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
- Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
- Reconstitute: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.

The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation and applications.

Table 4: Example LC-MS/MS Parameters for Clozapine Quantification

Parameter	Example Value
LC System	Agilent 1290 Infinity II LC or equivalent
Column	C18 analytical column (e.g., Spherisorb C8, 5 μ m)
Mobile Phase	Acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 40:10:50 v/v/v)[9]
Flow Rate	1.0 mL/min[9]
Injection Volume	20-50 μ L[1][6]
MS System	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Clozapine:m/z 327.1 \rightarrow 270.1Clozapine-d8:m/z 335.2 \rightarrow 270.1

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a key target of Clozapine.

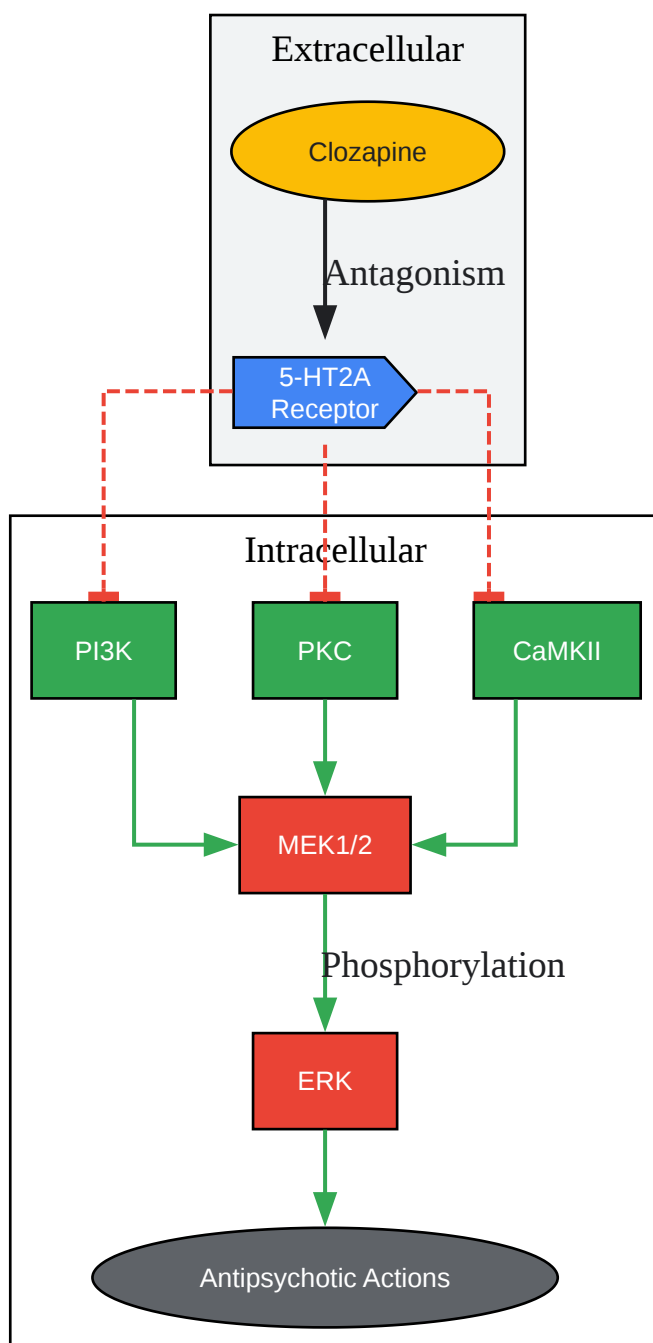
- Receptor Preparation: Prepare a membrane fraction from cells expressing the human dopamine D2 receptor.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine:
 - A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone).[11][12]
 - Varying concentrations of the unlabeled test compound (or Clozapine as a reference).
 - The D2 receptor-containing membrane preparation.

- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter.
- **Washing:** Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- **Scintillation Counting:** Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC_{50} (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Clozapine

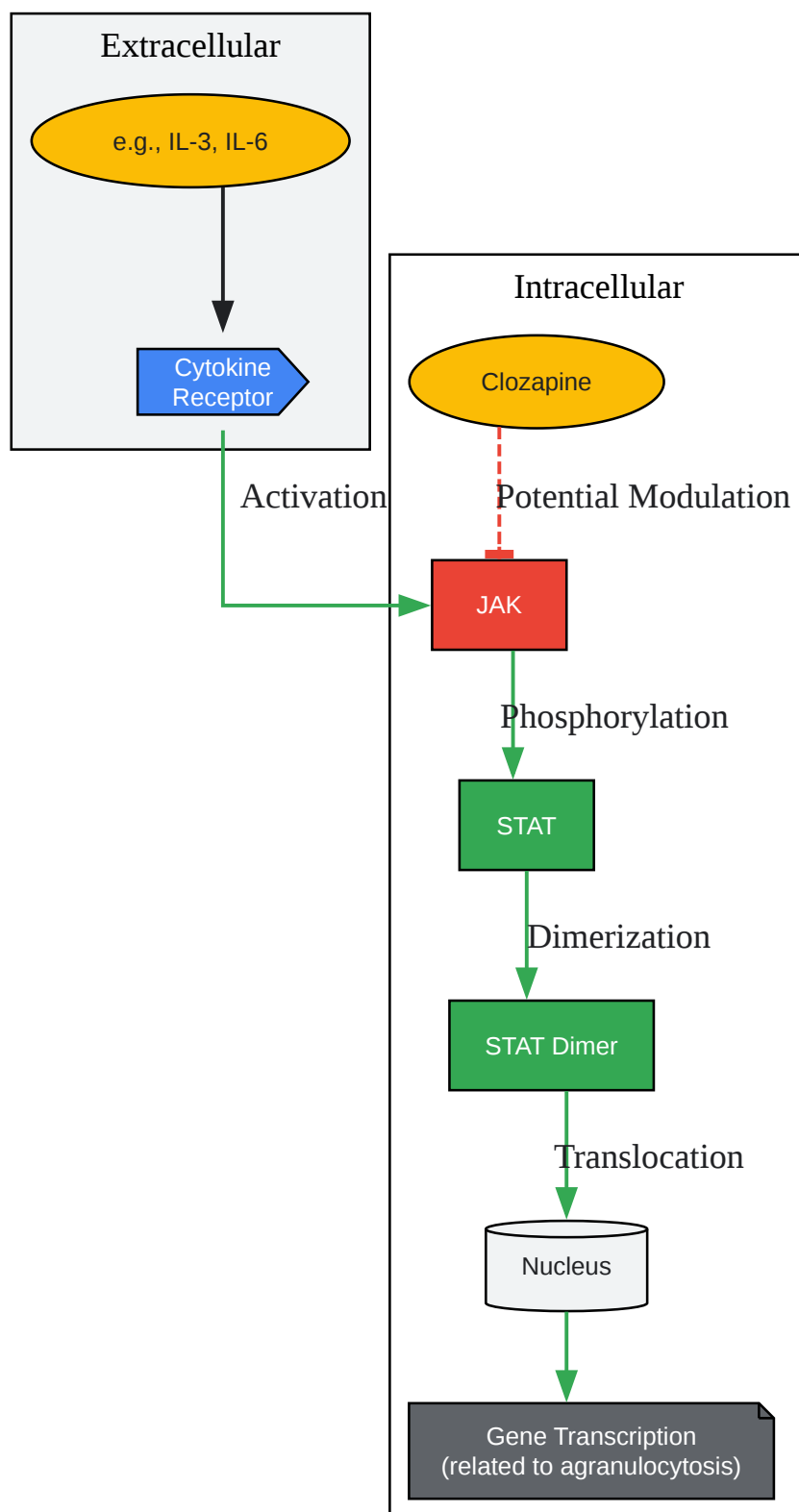
Clozapine exerts its complex pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.



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Caption: Clozapine's modulation of the MEK/ERK signaling pathway.[13]

Caption: Clozapine's inhibitory effect on GSK-3 β signaling.[14][15][16][17]



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Caption: Postulated involvement of Clozapine with the JAK-STAT pathway.[18][19][20]

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of Clozapine in a research setting using **Clozapine-d8** as an internal standard.



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